Bhq-1 nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H31N7O7 |

|---|---|

Molecular Weight |

601.6 g/mol |

IUPAC Name |

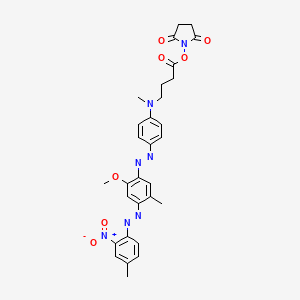

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |

InChI |

InChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3 |

InChI Key |

QIDPAHFSJZFKAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Quenching Mechanism of BHQ-1 NHS: A Technical Guide

This guide provides an in-depth examination of the quenching mechanisms, properties, and applications of Black Hole Quencher®-1 N-hydroxysuccinimide (BHQ-1 NHS). It is intended for researchers, scientists, and professionals in drug development and molecular biology who utilize fluorescence-based assays.

Introduction to Black Hole Quenchers®

Black Hole Quencher (BHQ) dyes are a class of highly efficient "dark quenchers" widely used in fluorescence-based detection systems like quantitative PCR (qPCR) and Förster Resonance Energy Transfer (FRET) probes.[] Unlike fluorescent quenchers (e.g., TAMRA), BHQ dyes are non-fluorescent chromophores.[][2] When a nearby fluorophore transfers energy to a BHQ molecule, the energy is dissipated primarily as heat, with no native light emission from the quencher itself.[2][3] This critical feature eliminates the background fluorescence inherent to fluorescent quenchers, leading to a significantly improved signal-to-noise ratio and enhanced detection sensitivity in a wide range of assays.

BHQ-1 is specifically designed to absorb in the 480-580 nm range, making it an ideal quenching partner for fluorophores that emit in the green to yellow portion of the visible spectrum. The N-hydroxysuccinimide (NHS) ester is a reactive group that enables the stable, covalent attachment of the BHQ-1 dye to biomolecules.

The Dual Quenching Mechanism of BHQ-1

BHQ-1 achieves its high quenching efficiency through a combination of two distinct physical mechanisms: Förster Resonance Energy Transfer (FRET) and Static (Contact) Quenching. The ability to leverage both pathways makes it a robust and versatile quencher.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative, through-space energy transfer mechanism between two chromophores—a donor fluorophore and an acceptor quencher. Efficient FRET quenching is governed by two key factors:

-

Proximity : The donor and acceptor must be in close proximity, typically between 10 and 100 Å. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them.

-

Spectral Overlap : There must be significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (BHQ-1).

When a fluorophore is excited by a light source, it can transfer its excitation energy to a nearby BHQ-1 molecule, which then returns to its ground state by releasing the energy as heat. This prevents the fluorophore from emitting a photon. The broad absorption spectrum of BHQ-1 allows it to be paired with a variety of common reporter dyes.

Static (Contact) Quenching

In addition to FRET, BHQ dyes can quench fluorescence through a static mechanism, also known as contact quenching. This process occurs when the fluorophore and the BHQ-1 molecule form a stable, non-fluorescent ground-state complex, often referred to as an intramolecular dimer. This complex is typically stabilized by hydrophobic and induced-dipole interactions. The formation of this complex alters the molecular orbitals of the fluorophore, preventing it from reaching an excited state upon photon absorption and thus inhibiting fluorescence. Static quenching is a short-range interaction that complements FRET, ensuring high quenching efficiency even when spectral overlap is not perfectly optimal.

References

In-Depth Technical Guide to BHQ-1 NHS Ester: Absorption, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Black Hole Quencher™ 1 (BHQ-1) N-hydroxysuccinimide (NHS) ester, a widely used dark quencher in fluorescence-based applications. We will delve into its spectral properties, chemical reactivity, and detail its use in various experimental settings, including Fluorescence Resonance Energy Transfer (FRET) assays.

Introduction to BHQ-1 NHS Ester

BHQ-1 is a highly efficient dark quencher, meaning it absorbs the energy from a fluorescent donor molecule and dissipates it as heat, without emitting any native fluorescence.[1] This characteristic is crucial for developing assays with a high signal-to-noise ratio, as it minimizes background fluorescence that can interfere with signal detection.[2] The NHS ester functional group makes BHQ-1 reactive towards primary amines, allowing for its covalent conjugation to a wide range of biomolecules, including proteins, peptides, and amine-modified oligonucleotides.[3]

The core structure of BHQ dyes consists of a polyaromatic-azo backbone, which is responsible for their broad absorption spectra and lack of native fluorescence.[1] The quenching mechanism of BHQ-1 is a combination of Förster Resonance Energy Transfer (FRET) and static quenching, the latter involving the formation of a ground-state complex with the reporter dye.[1]

Physicochemical and Spectral Properties

This compound ester is a dark red solid with the chemical formula C₃₀H₃₁N₇O₇ and a molecular weight of 601.61 g/mol . Key spectral and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₁N₇O₇ | N/A |

| Molecular Weight | 601.61 g/mol | N/A |

| Appearance | Dark red solid | N/A |

| Absorption Maximum (λmax) | 534 nm | |

| Extinction Coefficient at λmax | 34,000 M⁻¹cm⁻¹ | |

| Quenching Range | 480 - 580 nm | |

| Emission Maximum (λem) | None (Dark Quencher) |

Absorption Spectrum

The absorption spectrum of BHQ-1 shows a broad absorbance peak with a maximum at 534 nm. This broad spectrum allows it to effectively quench the fluorescence of a wide range of commonly used fluorophores that emit in the green to yellow-orange region of the spectrum.

Caption: Normalized absorption spectrum of BHQ-1, demonstrating its broad absorption range.

FRET Applications and Common Fluorophore Pairs

BHQ-1 is an ideal acceptor in FRET-based assays due to its excellent spectral overlap with many common donor fluorophores. The efficiency of energy transfer in FRET is critically dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. The Förster radius (R₀) is the distance at which FRET efficiency is 50%.

| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Förster Radius (R₀) with BHQ-1 (Å) | Reference(s) |

| FAM | 495 | 520 | 49 | [Calculated] |

| TET | 521 | 536 | 53 | [Calculated] |

| JOE | 529 | 555 | 54 | [Calculated] |

| HEX | 535 | 556 | 55 | [Calculated] |

| Cy3 | 550 | 570 | 50.2 |

Förster radii were calculated using online FRET calculators with publicly available spectral data. The calculation assumes a quantum yield of the donor, an extinction coefficient of the acceptor, and an orientation factor (κ²) of 2/3.

Experimental Protocols

Labeling Proteins with this compound Ester

This protocol provides a general procedure for labeling proteins with primary amines (e.g., lysine residues).

Materials:

-

Protein solution (5-20 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.

-

Prepare this compound Ester Stock Solution: Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add the this compound ester stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BHQ-1 (at 534 nm).

Labeling Amino-Modified Oligonucleotides with this compound Ester

This protocol describes the labeling of oligonucleotides containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide (in nuclease-free water or amine-free buffer)

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Ethanol

-

3 M Sodium Acetate

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Prepare this compound Ester Stock Solution: Dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.

-

Labeling Reaction: Add the this compound ester stock solution to the oligonucleotide solution. A 2- to 10-fold molar excess of the NHS ester is typically sufficient.

-

Incubation: Mix the reaction and incubate for 2-4 hours at room temperature in the dark.

-

Purification: Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water or a suitable buffer. Further purification can be performed using HPLC if required.

Visualization of Signaling Pathways and Experimental Workflows

Nucleic Acid Detection using a TaqMan® Probe

The TaqMan® assay is a widely used method for real-time PCR that utilizes a FRET probe. The probe is an oligonucleotide with a fluorophore on the 5' end and a quencher on the 3' end.

Caption: Workflow of a TaqMan® probe in real-time PCR.

Protease Activity Assay using a FRET-based Peptide Substrate

FRET-based probes can be designed to detect protease activity. A peptide substrate containing the protease recognition sequence is labeled with a donor fluorophore and BHQ-1. Cleavage of the peptide separates the donor and acceptor, leading to an increase in fluorescence.

Caption: Principle of a FRET-based protease activity assay.

Caspase Activation Signaling Pathway

A specific application of protease activity assays is the detection of caspase activation during apoptosis. A FRET probe containing a caspase cleavage site (e.g., DEVD for caspase-3) can be used to monitor this process within a signaling cascade.

Caption: Simplified caspase activation pathway leading to FRET probe cleavage.

Conclusion

This compound ester is a versatile and powerful tool for researchers in various fields of life sciences. Its properties as a dark quencher with a broad absorption spectrum make it an excellent FRET acceptor for a wide range of fluorophores. The NHS ester functionality allows for straightforward conjugation to biomolecules, enabling the development of sensitive and specific probes for applications such as real-time PCR, protease and kinase activity assays, and the study of molecular interactions. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for designing and implementing experiments utilizing this compound ester.

Disclaimer: Black Hole Quencher and BHQ are trademarks of Biosearch Technologies, Inc. TaqMan is a registered trademark of Roche Molecular Systems, Inc. The information provided in this guide is for educational and research purposes only.

References

Principle of Förster Resonance Energy Transfer (FRET) with BHQ-1 Quenchers: A Technical Guide

Introduction

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor fluorophore and an acceptor molecule.[1][2] In this process, the excited donor fluorophore transfers its energy to the acceptor without the emission of a photon.[1] This technology is a powerful tool for studying molecular interactions and is widely used in biological and biomedical research, including nucleic acid assays and structural studies.[2][3]

A special class of acceptor molecules known as dark quenchers can accept this energy without subsequent fluorescence, dissipating the energy as heat. Black Hole Quencher®-1 (BHQ-1) is a highly efficient, non-fluorescent (dark) quencher widely used in FRET-based applications. Its lack of native fluorescence eliminates background signal, leading to an improved signal-to-noise ratio and higher dynamic range in assays. This guide provides an in-depth overview of the core principles of FRET utilizing BHQ-1, targeted at researchers, scientists, and professionals in drug development.

The Core Principle: FRET with a Dark Quencher

The efficiency of FRET is critically dependent on two main factors: the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the distance between the two molecules. The energy transfer efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for distances typically in the 30 to 70 Å range.

When a donor fluorophore is in close proximity to a BHQ-1 molecule, excitation of the donor results in efficient energy transfer to the BHQ-1 quencher. The BHQ-1 molecule then dissipates this energy as heat, resulting in no fluorescent signal. If the donor and quencher are separated, for instance, due to a conformational change in a molecule or cleavage of a probe, FRET does not occur. Upon excitation, the donor fluorophore now emits its characteristic fluorescence, generating a detectable signal. This "on/off" switching is the basis for many FRET-based assays.

References

BHQ-1 NHS: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black Hole Quencher®-1 (BHQ-1) N-hydroxysuccinimide (NHS) ester is a non-fluorescent chromophore, or "dark quencher," integral to the advancement of fluorescence-based detection methodologies.[1] Its principal application lies in Förster Resonance Energy Transfer (FRET), a mechanism that allows for the sensitive detection of molecular interactions and conformational changes in biomolecules.[2][3] The NHS ester functional group of BHQ-1 facilitates its covalent conjugation to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides, enabling the development of customized FRET probes.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed protocol for the application of BHQ-1 NHS in biomolecular labeling.

Chemical Structure and Properties

BHQ-1 is characterized by a polyaromatic-azo backbone, which is responsible for its broad absorption spectrum and lack of native fluorescence. The N-hydroxysuccinimide ester is a highly reactive functional group that specifically targets primary amines under mild alkaline conditions to form stable amide bonds.

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H31N7O7 | |

| Molecular Weight | 601.61 g/mol | |

| Appearance | Dark red solid | |

| Absorption Maximum (λmax) | 534 nm | |

| Extinction Coefficient at λmax | 34,000 M⁻¹cm⁻¹ | |

| Effective Quenching Range | 480 - 580 nm |

Reaction Mechanism with Primary Amines

The conjugation of this compound to a biomolecule is achieved through the reaction of the NHS ester with a primary amine. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH between 8.3 and 8.5.

References

The Unseen Power: A Technical Guide to Dark Quenchers in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the precise detection and quantification of biomolecules and their interactions are paramount. Fluorescence-based assays have become indispensable tools, and at the heart of many of these techniques lies a silent but powerful component: the dark quencher. This in-depth technical guide provides a comprehensive overview of dark quenchers, from their fundamental principles to their practical applications, empowering researchers to harness their full potential.

The Core Concept: What Are Dark Quenchers?

Dark quenchers are molecules that can absorb the excitation energy from a nearby fluorophore and dissipate this energy as heat, without emitting any light of their own.[1][2] This non-radiative energy transfer mechanism is the defining characteristic of a dark quencher and distinguishes it from fluorescent quenchers, which re-emit some of the absorbed energy as light at a longer wavelength.[3][4] When a fluorophore and a dark quencher are in close proximity, the fluorophore's emission is suppressed.[5] This "on/off" switching capability is the foundation of their utility in a wide array of molecular biology applications.

The primary advantages of using dark quenchers over their fluorescent counterparts include:

-

Lower Background Fluorescence: Since dark quenchers do not fluoresce themselves, they significantly reduce the background noise in an assay, leading to a higher signal-to-noise ratio.

-

Enhanced Dynamic Range: The lower background allows for the detection of smaller changes in fluorescence, resulting in a wider dynamic range for the assay.

-

Multiplexing Capability: The absence of secondary fluorescence emission from the quencher simplifies the design of multiplex assays, where multiple targets are detected simultaneously using different fluorophores, as there is no spectral overlap from the quencher to consider.

-

Ease of Synthesis: Dark quenchers are generally more stable than many fluorescent dyes, which can simplify the synthesis and purification of labeled oligonucleotides.

Mechanisms of Quenching: A Tale of Two Processes

Dark quenchers primarily operate through two distinct mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.

2.1. Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (the dark quencher in this case) when they are in close proximity, typically within 1-10 nanometers. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In essence, the excited fluorophore transfers its energy to the quencher, which then dissipates it as heat.

2.2. Static Quenching

Static quenching, also known as contact quenching, occurs when the fluorophore and the quencher form a non-fluorescent ground-state complex. This complex is typically formed through hydrophobic and induced-dipole interactions. Because this mechanism does not rely on spectral overlap, it can be effective even when FRET is not optimal.

A Diverse Toolkit: Types of Dark Quenchers

A variety of dark quenchers have been developed, each with distinct spectral properties, allowing researchers to select the optimal quencher for their specific fluorophore and application.

| Quencher Name | Absorption Max (λmax, nm) | Quenching Range (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Dabcyl | ~453 | 400-550 | 32,000 |

| Black Hole Quencher® 1 (BHQ®-1) | 534 | 480-580 | 34,000 |

| Black Hole Quencher® 2 (BHQ®-2) | 579 | 559-670 | 38,000 |

| Black Hole Quencher® 3 (BHQ®-3) | 672 | 620-730 | 42,700 |

| Iowa Black® FQ | 531 | 420-620 | Not specified |

| Iowa Black® RQ | 656 | 500-700 | Not specified |

| Eclipse™ Dark Quencher | 522 | 390-625 | 53,000 |

Note: The data presented in this table is compiled from various sources and may vary slightly between manufacturers.

Visualizing the Action: Signaling Pathways and Experimental Workflows

Dark quenchers are instrumental in visualizing complex biological processes. Below are diagrams illustrating their role in a common experimental workflow and a representative signaling pathway.

Experimental Protocols: Putting Theory into Practice

Dark quenchers are integral to several key molecular biology techniques. Below are detailed methodologies for two of the most common applications.

5.1. TaqMan® Real-Time PCR Assay

This protocol outlines the steps for a typical TaqMan® qPCR assay for gene expression analysis.

Materials:

-

TaqMan® Gene Expression Master Mix

-

TaqMan® Gene Expression Assay (contains forward and reverse primers, and a FAM™ dye-labeled probe with a non-fluorescent quencher)

-

cDNA template

-

Nuclease-free water

-

Real-time PCR instrument

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mix for the desired number of reactions, plus 10% overage. For a 20 µL reaction, combine:

-

10.0 µL TaqMan® Gene Expression Master Mix (2X)

-

1.0 µL TaqMan® Gene Expression Assay (20X)

-

4.0 µL Nuclease-free water

-

-

Mix gently but thoroughly by vortexing and centrifuge briefly.

-

-

Plate Setup:

-

Pipette 15 µL of the reaction mix into each well of a 96-well PCR plate.

-

Add 5 µL of cDNA template (typically 1-100 ng) to each well.

-

Include no-template controls (NTCs) by adding 5 µL of nuclease-free water instead of cDNA.

-

Seal the plate with an optical adhesive film.

-

-

Real-Time PCR Cycling:

-

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set up the thermal cycling conditions as follows:

-

UNG Incubation: 50°C for 2 minutes (optional, for UNG-containing master mixes)

-

Polymerase Activation: 95°C for 10 minutes

-

PCR Cycles (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

-

Data Analysis:

-

Set the baseline and threshold for the fluorescence data according to the instrument's software instructions.

-

Determine the cycle threshold (Ct) values for each sample.

-

Analyze the gene expression data using the comparative Ct (ΔΔCt) method or a standard curve.

-

5.2. Molecular Beacons In Situ Hybridization (ISH)

This protocol provides a general framework for using molecular beacons for the detection of specific mRNA molecules in fixed cells or tissues.

Materials:

-

Molecular beacon probe (labeled with a fluorophore and a dark quencher)

-

Paraffin-embedded tissue sections on slides

-

Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

-

Proteinase K

-

Hybridization buffer

-

Wash buffers (e.g., SSC)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Deparaffinize the tissue sections by incubating in xylene.

-

Rehydrate the sections through a graded series of ethanol washes (100%, 95%, 70%, 50%) and finally in PBS.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Digest the tissue with Proteinase K to improve probe accessibility. The concentration and incubation time need to be optimized for the specific tissue type.

-

Wash the slides in PBS.

-

-

Hybridization:

-

Pre-warm the hybridization buffer to the hybridization temperature (typically 5-10°C below the melting temperature of the probe-target hybrid).

-

Dilute the molecular beacon probe in the pre-warmed hybridization buffer to the desired concentration (e.g., 100-500 nM).

-

Apply the hybridization solution containing the molecular beacon to the tissue section.

-

Cover with a coverslip to prevent evaporation.

-

Incubate in a humidified chamber at the hybridization temperature for 2-16 hours.

-

-

Washing and Mounting:

-

Carefully remove the coverslips.

-

Wash the slides in a series of stringent wash buffers to remove unbound probes. The stringency of the washes (salt concentration and temperature) should be optimized to minimize background while retaining specific signals.

-

Briefly rinse the slides in PBS.

-

Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore and DAPI.

-

5.3. FRET-based Protease Activity Assay

This protocol describes a general method for measuring protease activity using a FRET-based substrate with a fluorophore and a dark quencher.

Materials:

-

FRET-based protease substrate (a peptide containing the protease recognition sequence, flanked by a fluorophore and a dark quencher)

-

Protease of interest

-

Assay buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the FRET substrate and the protease in the appropriate assay buffer to their working concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the FRET substrate to each well.

-

Include control wells with substrate but no enzyme (negative control) and wells with buffer only (blank).

-

Initiate the reaction by adding the protease to the appropriate wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of the fluorophore.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.

-

Compare the activity of the protease under different conditions or in the presence of inhibitors.

-

Conclusion: The Future is Bright, and Quietly Quenched

Dark quenchers have revolutionized fluorescence-based assays in molecular biology, offering unparalleled sensitivity and versatility. From quantitative gene expression analysis to the intricate study of enzyme kinetics and cellular signaling, their ability to silently and efficiently suppress fluorescence provides a powerful tool for researchers. As new fluorophores and quenching technologies continue to emerge, the applications of dark quenchers in basic research, diagnostics, and drug development are set to expand even further, illuminating the path to new discoveries.

References

- 1. An Advanced Detection System for In Situ Hybridization Using a Fluorescence Resonance Energy Transfer-based Molecular Beacon Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.idtdna.com [go.idtdna.com]

- 3. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dark quencher - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Compatibility of BHQ-1 NHS Ester with Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Black Hole Quencher™ 1 (BHQ-1) N-hydroxysuccinimide (NHS) ester, its chemical properties, reaction mechanisms, and its compatibility with a range of fluorescent dyes. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and development.

Introduction to BHQ-1 and the BHQ-1 NHS Ester

Black Hole Quenchers (BHQs) are a class of highly efficient dark quenchers, meaning they absorb the energy from a fluorescent dye and dissipate it as heat rather than re-emitting it as light.[1][2][3] This characteristic is crucial for reducing background fluorescence and significantly improving the signal-to-noise ratio in fluorescence-based assays.[4][5] BHQ-1 is a specific dark quencher with a broad absorption spectrum in the visible range, making it an ideal quenching partner for a variety of fluorescent dyes.

The this compound ester is an amine-reactive derivative of the BHQ-1 quencher. This form is designed for the straightforward covalent labeling of biomolecules that contain primary amine groups (-NH₂), such as proteins, peptides, and amine-modified oligonucleotides.

Chemical Properties and Reaction Mechanism of this compound Ester

The this compound ester is a dark red solid with specific chemical and physical properties that are critical for its function and application in labeling reactions.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₁N₇O₇ | |

| Molecular Weight | 601.61 g/mol | |

| Appearance | Dark red solid | |

| Absorption Maximum (λmax) | 534 nm | |

| Quenching Range | 480 - 580 nm | |

| Extinction Coefficient at λmax | 34,000 L·mol⁻¹·cm⁻¹ | |

| Solubility | DMSO, DMF |

Reaction Mechanism: Amine Coupling

The this compound ester selectively reacts with primary aliphatic amines under mild conditions to form a stable, covalent amide bond. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the nucleophilic attack by the amine. This reaction is most efficient in a pH range of 7.2 to 9.0. Buffers that do not contain primary amines, such as phosphate, borate, or carbonate, are recommended for this reaction.

Caption: Reaction of this compound ester with a primary amine.

Quenching Mechanisms of BHQ-1

BHQ-1 primarily quenches fluorescence through Förster Resonance Energy Transfer (FRET), with static quenching also playing a role.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process where an excited fluorescent dye (the donor) transfers its energy to a nearby quencher (the acceptor). This process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. For efficient quenching, the emission of the fluorescent dye must fall within the absorption range of BHQ-1.

References

The Mechanism of BHQ-1 NHS Ester in Background Fluorescence Reduction: A Technical Guide

Black Hole Quencher-1 (BHQ-1) N-hydroxysuccinimide (NHS) ester is a pivotal tool in modern molecular biology and diagnostics, prized for its ability to significantly reduce background fluorescence in various assays. This guide provides an in-depth exploration of the core mechanisms, experimental applications, and technical data associated with BHQ-1 NHS ester, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism: Eliminating Background through Non-Radiative De-excitation

The primary function of BHQ-1 is to act as a dark quencher. Unlike traditional fluorescent quenchers that emit light at a different wavelength upon quenching, BHQ-1 dissipates the absorbed energy from a nearby fluorophore as heat, a non-radiative process. This characteristic is fundamental to its ability to reduce background fluorescence and enhance the signal-to-noise ratio in sensitive assays.

The quenching process is primarily governed by Förster Resonance Energy Transfer (FRET), a distance-dependent interaction between the electron-excited states of two dye molecules. In a typical FRET-based assay, a fluorophore (donor) and BHQ-1 (acceptor) are brought into close proximity (typically 10-100 Å). When the fluorophore is excited by an external light source, it transfers its energy to the BHQ-1 molecule instead of emitting a photon (fluorescence). BHQ-1 then dissipates this energy as heat.

The efficiency of this energy transfer is highly dependent on the spectral overlap between the fluorophore's emission spectrum and the quencher's absorption spectrum. BHQ-1 has a broad absorption spectrum in the visible range (480-580 nm), making it an effective quencher for a wide array of commonly used fluorophores, including FAM, TET, and JOE.

The logical relationship for fluorescence quenching by BHQ-1 is illustrated below.

Caption: Comparison of energy pathways for a fluorophore alone versus a fluorophore in proximity to BHQ-1.

The Role of the NHS Ester: Covalent Conjugation

The N-hydroxysuccinimide (NHS) ester is a reactive group attached to the BHQ-1 molecule. Its function is to facilitate the covalent and stable attachment of the quencher to primary or secondary amine groups (-NH2) present on target biomolecules, such as proteins, peptides, or modified oligonucleotides. This reaction, known as acylation, is highly efficient under mild alkaline conditions (pH 7.5-8.5) and results in the formation of a stable amide bond, permanently linking the BHQ-1 quencher to the molecule of interest.

Quantitative Data and Spectral Properties

The effectiveness of BHQ-1 as a quencher is defined by its spectral characteristics and its compatibility with various fluorophores.

| Property | Value | Reference |

| Maximum Absorption (λmax) | 534 nm | |

| Quenching Wavelength Range | 480-580 nm | |

| Molecular Weight | 743.79 g/mol (for this compound Ester) | |

| Extinction Coefficient | ~34,000 M⁻¹cm⁻¹ |

Table 1: Key spectral and physical properties of BHQ-1.

BHQ-1 is an ideal quencher for a range of fluorophores whose emission spectra overlap with its absorption spectrum.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | BHQ-1 Compatibility |

| FAM | 495 | 520 | Excellent |

| TET | 521 | 536 | Excellent |

| JOE | 520 | 548 | Excellent |

| HEX | 535 | 556 | Good |

| Cy3 | 550 | 570 | Good |

| TAMRA | 555 | 576 | Good |

Table 2: Common fluorophores effectively quenched by BHQ-1.

Experimental Protocol: Labeling a Protein with this compound Ester

This section details a general protocol for the covalent conjugation of this compound ester to a protein. Note that optimization may be required based on the specific protein's properties.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.3)

-

This compound Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction tubes

Protocol Workflow:

The overall workflow for labeling a biomolecule with this compound ester involves preparation, reaction, and purification stages.

Caption: Standard experimental workflow for labeling a protein with this compound ester.

Detailed Steps:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a fresh stock solution of this compound ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Prepare the protein solution at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3). Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.

-

-

Conjugation Reaction:

-

While vortexing the protein solution, slowly add a calculated molar excess of the this compound ester stock solution. A 10- to 20-fold molar excess of dye over protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking can facilitate the reaction.

-

-

Purification:

-

Following incubation, separate the BHQ-1-labeled protein conjugate from unreacted, hydrolyzed dye.

-

This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained by the column matrix.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the average number of quencher molecules per protein molecule.

-

This can be calculated by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and at the λmax of BHQ-1 (534 nm).

-

Conclusion

This compound ester provides a robust solution for reducing background fluorescence in a multitude of biological assays. Its efficacy stems from the non-radiative energy transfer mechanism inherent to Black Hole Quenchers, which prevents the generation of spurious signals common with older, fluorescent quenchers. The stable NHS ester chemistry allows for its straightforward and permanent incorporation into a wide range of biomolecules, making it an indispensable tool for developing high-sensitivity probes for applications such as quantitative PCR, in situ hybridization, and FRET-based enzymatic assays.

An In-depth Technical Guide to Black Hole Quenchers for qPCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, quantitative real-time polymerase chain reaction (qPCR) stands as a cornerstone technology for the sensitive and specific quantification of nucleic acids. A critical component of probe-based qPCR is the quencher molecule, which plays a pivotal role in controlling fluorescence signals and ensuring accurate data. Among the various types of quenchers available, Black Hole Quenchers (BHQ) have emerged as a superior choice, offering significant advantages in assay performance, particularly in multiplexing applications. This technical guide provides a comprehensive overview of BHQ dyes, their mechanism of action, spectral properties, and practical applications in qPCR, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding.

Black Hole Quenchers are a class of dark quenchers, meaning they absorb energy from a fluorescent dye without emitting light themselves. This characteristic is crucial for minimizing background fluorescence and maximizing the signal-to-noise ratio in qPCR assays.[1][2][3] BHQs effectively quench fluorescence over a broad range of the visible spectrum, making them compatible with a wide variety of fluorophores and enabling the development of robust multiplex assays.[4][5]

Core Principles of Black Hole Quenchers

The efficacy of BHQ dyes stems from their unique quenching mechanisms, primarily through Förster Resonance Energy Transfer (FRET) and static quenching.

Mechanism of Action: FRET and Static Quenching

In a typical hydrolysis probe-based qPCR assay, such as a TaqMan® assay, the probe is an oligonucleotide with a fluorescent reporter dye at the 5' end and a BHQ dye at the 3' end. When the probe is intact and in solution, the BHQ is in close proximity to the reporter dye.

-

Förster Resonance Energy Transfer (FRET): When the reporter dye is excited by the qPCR instrument's light source, it transfers its energy to the nearby BHQ molecule in a non-radiative process. This energy transfer prevents the reporter from emitting fluorescence. The efficiency of FRET is highly dependent on the distance between the donor (fluorophore) and the acceptor (quencher).

-

Static Quenching: BHQ dyes can also form a ground-state complex with certain reporter dyes through hydrophobic and electrostatic interactions. This intramolecular dimer formation results in a non-fluorescent complex, further enhancing the quenching efficiency. This dual mechanism of FRET and static quenching contributes to the superior performance of BHQ dyes by significantly reducing background signal.

During the PCR amplification, Taq polymerase's 5' to 3' exonuclease activity cleaves the probe that has hybridized to the target DNA sequence. This cleavage separates the reporter dye from the BHQ quencher, disrupting FRET and static quenching. The liberated reporter dye is then free to fluoresce upon excitation, and the resulting fluorescence signal is directly proportional to the amount of amplified DNA.

Advantages of Black Hole Quenchers

Compared to traditional fluorescent quenchers like TAMRA, BHQ dyes offer several key advantages:

-

True Dark Quenchers: BHQs do not have native fluorescence, which eliminates the background signal that can be associated with fluorescent quenchers and complicates data analysis.

-

Higher Signal-to-Noise Ratio: The efficient quenching mechanisms of BHQs lead to lower background fluorescence and, consequently, a higher signal-to-noise ratio, resulting in increased assay sensitivity.

-

Broad Spectral Overlap: The BHQ family of dyes provides broad absorption spectra, allowing them to be paired with a wide range of reporter dyes across the visible spectrum. This versatility is a significant asset for multiplex qPCR, where multiple targets are detected simultaneously using different fluorophores.

-

Enhanced Multiplexing Capabilities: The lack of fluorescence and broad quenching range of BHQs simplify the design and implementation of multiplex assays by reducing crosstalk between detection channels.

Types of Black Hole Quenchers and Spectral Properties

The Black Hole Quencher family consists of several dyes, each with a specific absorption range, allowing for optimal pairing with a variety of common fluorophores.

| Quencher | Optimal Quenching Range (nm) | Recommended Fluorophores |

| BHQ-0 | 430 - 520 | FAM, SYBR Green |

| BHQ-1 | 480 - 580 | FAM, TET, HEX, JOE, VIC, CAL Fluor Gold 540 |

| BHQ-2 | 559 - 670 | TAMRA, ROX, Texas Red, Cy3, Cy3.5, CAL Fluor Orange 560, CAL Fluor Red 590, CAL Fluor Red 610, Quasar 570 |

| BHQ-3 | 620 - 730 | Cy5, Cy5.5, Quasar 670, Quasar 705 |

Table 1: Spectral Properties and Recommended Fluorophore Pairings for Black Hole Quencher Dyes. Data compiled from multiple sources.

Advanced BHQ Probe Designs

To address specific challenges in qPCR assay design, such as long probes or the need for enhanced specificity, advanced BHQ probe formats have been developed.

| Probe Type | Key Features | Primary Applications |

| Standard BHQ Probes | 5' fluorophore and 3' BHQ quencher. Typically 20-30 bases in length. | Routine gene expression analysis, pathogen detection. |

| BHQplus™ Probes | Incorporate duplex-stabilizing chemistry, allowing for shorter probes (15-25 bases) with higher melting temperatures (Tm). | SNP genotyping, mismatch discrimination, targeting AT-rich regions. |

| BHQnova™ Probes | Double-quenched probes with a 5' fluorophore, a 3' BHQ, and an internal "nova" quencher. Ideal for long probes (>25 bases). | Assays requiring longer probes to achieve optimal Tm, copy number variation (CNV) studies. |

Table 2: Comparison of Advanced Black Hole Quencher Probe Formats.

Experimental Protocols

The following sections provide detailed methodologies for designing and performing qPCR assays using BHQ probes.

Probe and Primer Design Guidelines

Proper design of primers and probes is critical for the success of a qPCR assay.

General Recommendations:

-

Primers:

-

Length: 18-24 nucleotides

-

GC content: 40-60%

-

Melting Temperature (Tm): 60-65°C (within 5°C of each other)

-

Avoid runs of identical nucleotides, especially four or more Gs.

-

The 3' end should be rich in Gs and Cs to enhance priming efficiency.

-

-

Probes (Standard BHQ):

-

Length: 20-30 bases. Probes longer than 30 bases may have reduced quenching efficiency.

-

GC content: 30-80%.

-

Melting Temperature (Tm): 5-10°C higher than the primers.

-

Avoid a G at the 5' end, as it can quench the fluorescence of the reporter dye.

-

qPCR Reaction Setup

The following is a general protocol for a singleplex qPCR reaction using a BHQ probe. Volumes and concentrations may need to be optimized for specific assays and instruments.

| Component | 20 µL Reaction | Final Concentration |

| 2x qPCR Master Mix (containing dNTPs, MgCl2, and Taq Polymerase) | 10 µL | 1x |

| Forward Primer (10 µM) | 0.8 µL | 400 nM |

| Reverse Primer (10 µM) | 0.8 µL | 400 nM |

| BHQ Probe (5 µM) | 0.8 µL | 200 nM |

| Template DNA/cDNA | 2 µL | Variable |

| Nuclease-free water | to 20 µL | - |

Table 3: Example of a Singleplex qPCR Reaction Setup. This is a general guideline; always refer to the master mix manufacturer's instructions.

For multiplex reactions, the concentration of primers and probes for each target may need to be optimized to prevent competition and ensure balanced amplification.

Thermal Cycling Protocol

A typical two-step thermal cycling protocol for qPCR with BHQ probes is as follows:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-10 minutes | 1 |

| Cycling | |||

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension | 60°C | 60 seconds |

Table 4: General Two-Step qPCR Thermal Cycling Protocol. The annealing/extension temperature and time may require optimization based on the Tm of the primers and the length of the amplicon.

Mandatory Visualizations

Mechanism of a Hydrolysis Probe with a Black Hole Quencher

Caption: FRET mechanism in a BHQ-based hydrolysis probe.

Experimental Workflow for Gene Expression Analysis using qPCR

Caption: A typical workflow for gene expression analysis using qPCR.

Simplified MAPK/ERK Signaling Pathway and qPCR Target Genes

Caption: Simplified MAPK/ERK pathway with qPCR targets.

Applications in Research and Drug Development

BHQ-based qPCR assays are widely used in various research and clinical applications.

Gene Expression Analysis

The high sensitivity and specificity of BHQ probes make them ideal for quantifying changes in gene expression in response to drug treatment, disease progression, or different physiological conditions. The analysis of signaling pathways, such as the MAPK/ERK pathway, often relies on measuring the expression levels of downstream target genes.

Detection of Genetic Mutations

In oncology, the detection of specific mutations, such as those in the Epidermal Growth Factor Receptor (EGFR) gene in non-small cell lung cancer, is crucial for guiding targeted therapies. BHQ-based assays, particularly those using advanced probe designs like BHQplus probes, offer the high specificity required to discriminate between wild-type and mutant alleles.

Experimental Protocol: EGFR Mutation Detection

This protocol outlines a general approach for detecting EGFR mutations using a TaqMan-like assay with BHQ probes.

-

DNA Extraction: Isolate genomic DNA from tumor tissue or liquid biopsy samples.

-

Assay Design: Design allele-specific primers and BHQ probes targeting the specific EGFR mutation of interest (e.g., L858R or exon 19 deletions) and a control region. The mutant-specific probe will have a different fluorophore than the wild-type or control probe.

-

qPCR Reaction Setup: Prepare separate qPCR reactions for the mutant allele and the control gene. Alternatively, a multiplex assay can be designed if the fluorophores are spectrally distinct.

-

Thermal Cycling: Use a standard thermal cycling protocol, with potential optimization of the annealing temperature to enhance allele specificity.

-

Data Analysis: Determine the presence of the mutation by comparing the Ct values of the mutant-specific assay to the control assay. The relative abundance of the mutant allele can be calculated using the ΔCt method.

Conclusion

Black Hole Quenchers have revolutionized probe-based qPCR by providing a robust and versatile tool for nucleic acid quantification. Their superior quenching efficiency, lack of native fluorescence, and broad spectral compatibility have led to significant improvements in assay sensitivity, specificity, and multiplexing capability. For researchers, scientists, and drug development professionals, a thorough understanding of BHQ technology is essential for developing and implementing high-quality qPCR assays for a wide range of applications, from fundamental research to clinical diagnostics. The continued innovation in BHQ probe design promises to further expand the possibilities of qPCR in the future.

References

- 1. Black Hole Quencher (BHQ) dyes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. BLACK HOLE QUENCHER™ (BHQ™) [sigmaaldrich.com]

- 3. Quantitative PCR and Digital PCR Detection Methods [sigmaaldrich.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. Black Hole Quenchers® | BHQ® 1/2/3 Patent free | For All Applications [eurogentec.com]

An In-depth Technical Guide to BHQ-1 NHS Ester for Oligonucleotide Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the modification of oligonucleotides with Black Hole Quencher™-1 (BHQ-1) N-hydroxysuccinimide (NHS) ester. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the successful synthesis of high-quality BHQ-1 labeled oligonucleotides for a variety of applications, including qPCR probes and other FRET-based assays.

Core Concepts: The Chemistry of BHQ-1 NHS Ester Modification

BHQ-1 is a non-fluorescent chromophore, or "dark quencher," that effectively absorbs the fluorescence emitted from a broad range of fluorophores, particularly those in the green to yellow-green portion of the spectrum.[1] The NHS ester is a highly efficient amine-reactive chemical group. The modification of an oligonucleotide with this compound ester is a post-synthesis conjugation process that involves the reaction of the NHS ester with a primary aliphatic amine group that has been incorporated into the oligonucleotide.[2]

This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, permanently attaching the BHQ-1 quencher to the oligonucleotide. The reaction is highly selective for primary amines under controlled pH conditions, leaving the exocyclic amines of the nucleobases unaffected.

The general workflow for modifying an oligonucleotide with this compound ester involves three key stages: preparation of the amine-modified oligonucleotide, the conjugation reaction itself, and the purification of the final labeled product.

Data Presentation: Key Properties and Reaction Parameters

For successful and reproducible conjugation, a thorough understanding of the properties of BHQ-1 and the optimal reaction conditions is crucial. The following tables summarize the key quantitative data for this compound ester and the recommended parameters for the conjugation reaction.

| Property | Value | Reference |

| Chemical Name | Black Hole Quencher®-1 N-hydroxysuccinimide ester | |

| Absorption Maximum (λmax) | 534 nm | [1] |

| Effective Quenching Range | 480 - 580 nm | [1] |

| Compatible Fluorophores | FAM, TET, HEX, JOE, CAL Fluor Gold 540, etc. | [1] |

| Molecular Weight | Varies by specific structure, consult supplier data | |

| Solubility | Anhydrous DMSO or DMF | |

| Storage | -20°C, protected from moisture and light |

Table 1: Physicochemical Properties of this compound Ester.

| Parameter | Recommended Condition | Notes |

| Amine-Modified Oligonucleotide | Must contain a primary aliphatic amine (e.g., Amino C6 or C12 modifier) | The amine can be at the 5', 3', or an internal position. |

| This compound Ester Molar Excess | 5- to 20-fold | A higher excess can drive the reaction to completion but may require more rigorous purification. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Buffers containing primary amines (e.g., Tris) are not recommended as they will compete in the reaction. |

| Reaction pH | 8.3 - 8.5 | This pH ensures the primary amine is deprotonated and nucleophilic while minimizing NHS ester hydrolysis. |

| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | It is critical to use anhydrous solvents to prevent hydrolysis of the NHS ester. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. |

| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | Reaction progress can be monitored by HPLC. |

| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Ethanol precipitation can be used for initial cleanup but HPLC is recommended for high purity. |

Table 2: Optimized Reaction Conditions for this compound Ester Conjugation.

| Synthesis Scale | Approximate Final Yield |

| 50 nmol | ~2 nmol |

| 200 nmol | ~5 nmol |

| 1 µmol | ~16 nmol |

Table 3: Approximate Yields for NHS-Based Oligonucleotide Modification.

Experimental Protocols

The following are detailed methodologies for the key experiments in the this compound ester modification of an amino-modified oligonucleotide.

Preparation of Reagents

3.1.1 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5):

-

Dissolve 8.4 g of sodium bicarbonate in 900 mL of nuclease-free water.

-

Adjust the pH to 8.3-8.5 using 1 M NaOH.

-

Bring the final volume to 1 L with nuclease-free water.

-

Filter sterilize the buffer through a 0.22 µm filter.

-

Store at 4°C.

3.1.2 this compound Ester Stock Solution (10 mg/mL):

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a concentration of 10 mg/mL.

-

Vortex the vial until the this compound ester is completely dissolved.

-

This solution should be prepared fresh immediately before use. Do not store the dissolved NHS ester.

Conjugation of this compound Ester to Amino-Modified Oligonucleotide

-

Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mM.

-

Add a 5- to 20-fold molar excess of the freshly prepared this compound ester stock solution to the oligonucleotide solution.

-

Vortex the reaction mixture gently for 30 seconds.

-

Incubate the reaction at room temperature (20-25°C) for 2-4 hours, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.

-

The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC.

Purification of the BHQ-1 Labeled Oligonucleotide by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and 534 nm (for BHQ-1).

-

Inject the reaction mixture onto the HPLC column.

-

Collect the fractions corresponding to the dual-wavelength absorbing peak, which represents the BHQ-1 labeled oligonucleotide. The unlabeled oligonucleotide will elute earlier and will only absorb at 260 nm. Free BHQ-1 will elute later and will primarily absorb at 534 nm.

-

Combine the collected fractions and lyophilize to obtain the purified BHQ-1 labeled oligonucleotide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical reaction of this compound ester with an amino-modified oligonucleotide.

Caption: Experimental workflow for BHQ-1 oligonucleotide labeling and purification.

Caption: Mechanism of fluorescence quenching by BHQ-1 via FRET.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | 1. Hydrolysis of this compound ester. | 1a. Use anhydrous DMSO or DMF. Prepare the NHS ester solution immediately before use. 1b. Ensure the reaction buffer is at the correct pH. |

| 2. Inactive amine-modified oligonucleotide. | 2. Verify the quality and purity of the starting oligonucleotide. | |

| 3. Presence of competing primary amines in the buffer (e.g., Tris). | 3. Use a non-amine-containing buffer like sodium bicarbonate or borate. | |

| 4. Insufficient molar excess of this compound ester. | 4. Increase the molar ratio of the NHS ester to the oligonucleotide (e.g., to 20-fold). | |

| Multiple Peaks in HPLC | 1. Incomplete reaction. | 1. Increase the reaction time or temperature. |

| 2. Degradation of the oligonucleotide. | 2. Ensure nuclease-free conditions. | |

| 3. Presence of isomers of the BHQ-1 dye. | 3. This is sometimes inherent to the dye; collect the major product peak. | |

| Poor Separation in HPLC | 1. Inappropriate HPLC column or mobile phases. | 1. Use a high-quality C18 column and optimize the mobile phase gradient. |

| 2. Secondary structure of the oligonucleotide. | 2. Perform the HPLC at an elevated temperature (e.g., 50-60°C) to denature the oligonucleotide. |

Table 4: Troubleshooting Guide for BHQ-1 Oligonucleotide Labeling.

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with Black Hole Quencher™ 1 (BHQ-1) NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Black Hole Quencher™ 1 (BHQ-1) N-hydroxysuccinimide (NHS) ester. BHQ-1 is a highly efficient dark quencher with a broad absorption spectrum (480-580 nm) and is widely used in the synthesis of dual-labeled probes for various molecular biology applications, including real-time quantitative PCR (qPCR).[1][2][3] This protocol covers the necessary reagents, equipment, and step-by-step procedures for the conjugation reaction, purification of the labeled oligonucleotide, and subsequent quality control.

Introduction

The conjugation of a quencher molecule to an oligonucleotide is a critical step in the production of high-quality molecular probes. The BHQ-1 NHS ester reacts specifically with primary aliphatic amine groups to form a stable amide bond.[2][4] This process, known as a post-synthesis conjugation, requires an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus, or internally via an amino-modified base. The efficiency of this reaction is pH-dependent, with optimal conditions typically occurring in the pH range of 8.3 to 9.0. Proper purification of the final product is essential to remove unconjugated dye and unlabeled oligonucleotides, ensuring the performance of the probe in downstream applications.

Materials and Reagents

Table 1: Required Materials and Reagents

| Material/Reagent | Specifications |

| Amino-modified Oligonucleotide | Lyophilized, with a 5', 3', or internal primary amine modification (e.g., Amino-Modifier C6) |

| This compound Ester | Anhydrous, stored at -20°C |

| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 9.0) or 0.091 M Sodium Borate (pH 8.5) |

| Anhydrous Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) |

| Purification Supplies | 3 M Sodium Acetate, 100% Ethanol (cold), 70% Ethanol (cold) |

| Nuclease-free Water | For resuspension |

Experimental Protocols

Preparation of Reagents

1.1. Amino-modified Oligonucleotide Solution:

-

Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

-

Verify the concentration by measuring the absorbance at 260 nm (A260).

1.2. This compound Ester Stock Solution:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the this compound ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh before each use.

1.3. Reaction Buffer:

-

Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.0 using NaOH or HCl.

-

Alternatively, prepare a 0.091 M sodium borate buffer by dissolving sodium tetraborate decahydrate in Milli-Q water and adjusting the pH to 8.5 with HCl.

-

Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.

Labeling Reaction

The following protocol is based on a starting scale of approximately 0.1 to 0.2 µmoles of amino-modified oligonucleotide.

2.1. Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

Amino-modified oligonucleotide solution

-

10X Reaction Buffer (to a final concentration of 1X)

-

Nuclease-free water to adjust the final volume.

-

-

Add the freshly prepared this compound ester stock solution to the oligonucleotide mixture. A molar excess of the NHS ester is typically required.

Table 2: Recommended Reaction Conditions

| Parameter | Value |

| Oligonucleotide Concentration | 0.3 - 0.8 mM |

| Molar Excess of NHS Ester | 10- to 20-fold |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 or 0.091 M Sodium Borate, pH 8.5 |

| Reaction Temperature | Room Temperature (~25°C) |

| Incubation Time | 2 hours to overnight |

2.2. Incubation:

-

Vortex the reaction mixture gently and incubate at room temperature for at least 2 hours. For convenience, the reaction can proceed overnight.

-

Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted this compound ester and any hydrolyzed byproducts.

3.1. Ethanol Precipitation:

-

Add 3 M sodium acetate to the reaction mixture to a final concentration of 0.3 M.

-

Add 3 volumes of cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

-

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Remove the supernatant and air-dry the pellet briefly. Do not over-dry, as it may be difficult to redissolve.

-

Resuspend the purified BHQ-1 labeled oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).

3.2. HPLC Purification (Optional but Recommended):

-

For applications requiring high purity, such as in vitro diagnostics, purification by High-Performance Liquid Chromatography (HPLC) is strongly recommended.

-

Reverse-phase HPLC (RP-HPLC) can be used to separate the labeled oligonucleotide from the unlabeled species and free dye.

Quality Control

4.1. Spectrophotometric Analysis:

-

Measure the absorbance of the purified product at 260 nm (for the oligonucleotide) and at the absorbance maximum of BHQ-1 (~534 nm).

-

The ratio of A534/A260 can provide a qualitative measure of labeling efficiency.

4.2. Mass Spectrometry:

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the BHQ-1 molecule to the oligonucleotide by verifying the expected mass of the final product.

4.3. HPLC Analysis:

-

Analytical RP-HPLC can be used to assess the purity of the labeled oligonucleotide. The chromatogram should ideally show a single major peak corresponding to the BHQ-1 labeled product.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for labeling oligonucleotides with this compound ester.

Caption: Chemical reaction scheme for this compound ester conjugation to an amino-modified oligonucleotide.

Summary of Quantitative Data

Table 3: Summary of Key Quantitative Parameters

| Parameter | Typical Range/Value | Source |

| Reaction Scale | ||

| Amino-Oligonucleotide Amount | 20 - 30 nmol | |

| ~0.1 - 0.2 µmol | ||

| Reagent Concentrations | ||

| Oligonucleotide Concentration | 0.3 - 0.8 mM | |

| This compound Ester Stock | ~14 mM in DMSO | |

| 10 mg/mL in DMF | ||

| Reaction Buffer | 50 - 100 mM Bicarbonate | |

| 0.091 M Sodium Borate | ||

| 0.1 M Sodium Bicarbonate | ||

| Reaction Conditions | ||

| pH | 7.5 - 8.0 | |

| 8.5 | ||

| 9.0 | ||

| Incubation Time | 1 - 3 hours | |

| 2 hours | ||

| at least 2 hours (or overnight) | ||

| Purification | ||

| Sodium Acetate (final conc.) | 0.3 M | |

| Ethanol (for precipitation) | 3 volumes | |

| Expected Yield | ||

| Post-conjugation Yield | ~40-60% less than standard oligo | |

| 50 nmol scale synthesis | ~2 nmol final yield | |

| 200 nmol scale synthesis | ~5 nmol final yield |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Hydrolysis of NHS ester | Ensure this compound ester is anhydrous and dissolve in anhydrous DMSO/DMF immediately before use. |

| Incorrect pH of reaction buffer | Verify the pH of the reaction buffer is between 8.3 and 9.0. | |

| Presence of primary amines in buffer | Use a non-amine-containing buffer like sodium bicarbonate or borate. | |

| Multiple Peaks in HPLC | Incomplete reaction | Increase incubation time or molar excess of this compound ester. |

| Degradation of oligonucleotide or dye | Protect the reaction from light and avoid harsh conditions. | |

| Difficulty Resuspending Pellet | Over-drying after ethanol precipitation | Briefly air-dry the pellet; do not use a vacuum centrifuge for extended periods. |

By following this detailed protocol, researchers can reliably produce high-quality BHQ-1 labeled oligonucleotides for use in a variety of sensitive and specific molecular assays.

References

Application Notes and Protocols for BHQ-1 NHS in Molecular Beacon Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence. Their high specificity and sensitivity make them invaluable tools in various molecular biology applications, including real-time PCR, SNP detection, and in vivo mRNA imaging. The design of a molecular beacon involves a fluorophore at one end of the oligonucleotide and a quencher at the other. In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in the quenching of fluorescence. Upon binding to the target sequence, the hairpin structure opens, separating the fluorophore and quencher, leading to a significant increase in fluorescence.

Black Hole Quencher® 1 (BHQ-1) is a highly efficient dark quencher commonly used in the design of molecular beacons. Its lack of native fluorescence results in a lower background signal and a higher signal-to-noise ratio compared to fluorescent quenchers. BHQ-1 has a broad absorption spectrum (480-580 nm), making it an excellent quenching partner for a wide range of fluorophores that emit in the green to yellow-orange region of the spectrum.[1][2] The BHQ-1 NHS (N-hydroxysuccinimide) ester is a reactive form of the quencher that allows for convenient post-synthetic conjugation to an amine-modified oligonucleotide. This application note provides detailed protocols for the synthesis, purification, and characterization of molecular beacons incorporating this compound ester, as well as application-specific workflows.

Data Presentation

Table 1: Spectral Properties of BHQ-1 and Suitable Fluorophores

| Quencher | Maximum Absorption (λmax) | Quenching Range | Compatible Fluorophores (Emission λmax) |

| BHQ-1 | 534 nm | 480-580 nm | FAM (520 nm), TET (538 nm), HEX (556 nm), JOE (548 nm), Cy3 (570 nm) |

Table 2: Quenching Efficiency of BHQ-1 with Common Fluorophores

| Fluorophore | Quenching Efficiency (%) | Reference |

| FAM | >95% | [3] |

| HEX | >95% | |

| TET | >95% | |

| Cy3 | ~90% |

Note: Quenching efficiency can be influenced by the specific design of the molecular beacon, including the stem length and the distance between the fluorophore and quencher.

Table 3: Signal-to-Background Ratios of BHQ-1 Molecular Beacons in Different Applications

| Application | Molecular Beacon Design | Signal-to-Background Ratio | Reference |

| Real-Time PCR | Standard FAM-BHQ-1 | >100 | |

| Real-Time PCR | Dual BHQ-1 quenchers | ~2x higher than single BHQ-1 | |

| SNP Detection | Allele-specific FAM-BHQ-1 | High discrimination between perfect match and mismatch | |

| mRNA Detection in Living Cells | Peptide-linked FAM-BHQ-1 | High |

Experimental Protocols

Protocol 1: Synthesis of an Amine-Modified Oligonucleotide

This protocol outlines the initial step of synthesizing the oligonucleotide with a primary amine modification, which is required for the subsequent conjugation with this compound ester.

Materials:

-

DNA synthesizer

-

Amine-modifier C6 phosphoramidite (or other suitable amino-modifier)

-

Standard DNA synthesis reagents (e.g., acetonitrile, deblocking solution, capping reagents, oxidizing solution)

-

Controlled pore glass (CPG) solid support

-

Ammonium hydroxide or other deprotection solution

Procedure:

-

Sequence Design: Design the molecular beacon sequence, including the loop sequence complementary to the target and the self-complementary stem sequences. Incorporate an amine modification at the desired terminus (typically the 3' end for BHQ-1 conjugation).

-

Automated DNA Synthesis: Synthesize the oligonucleotide using a standard automated DNA synthesizer.

-

Amine Modification: In the final coupling cycle, introduce the amine-modifier phosphoramidite to incorporate the primary amine group.

-

Deprotection and Cleavage: Cleave the oligonucleotide from the CPG solid support and remove the protecting groups by incubating with ammonium hydroxide according to the manufacturer's instructions.

-

Purification: Purify the amine-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before the conjugation step.

-

Quantification: Determine the concentration of the purified amine-modified oligonucleotide using UV-Vis spectrophotometry.

Protocol 2: Conjugation of this compound Ester to the Amine-Modified Oligonucleotide

This protocol describes the post-synthetic labeling of the amine-modified oligonucleotide with the this compound ester.

Materials:

-

Purified amine-modified oligonucleotide

-

This compound ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

Microcentrifuge tubes

-

Vortex mixer

-

Incubator or shaker

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.

-

Prepare this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 10- to 50-fold molar excess of the this compound ester solution.

-

Vortex the mixture gently for 1 minute.

-

Incubate the reaction at room temperature for 2-4 hours with gentle shaking, protected from light.

-

-

Quench the Reaction (Optional): The reaction can be stopped by adding a small volume of a primary amine-containing buffer (e.g., Tris-HCl) to consume the excess NHS ester.

Protocol 3: Purification of the BHQ-1 Labeled Molecular Beacon

Purification is crucial to remove unconjugated BHQ-1 and unlabeled oligonucleotides, which can lead to high background fluorescence.

Materials:

-

Conjugation reaction mixture

-

RP-HPLC system with a suitable column (e.g., C18)

-

Mobile phases:

-

A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

B: Acetonitrile

-

-

Lyophilizer

Procedure:

-

HPLC Setup: Equilibrate the RP-HPLC column with a low percentage of mobile phase B.

-

Sample Injection: Inject the conjugation reaction mixture onto the column.

-

Gradient Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration. The doubly labeled molecular beacon will have a longer retention time than the unlabeled oligonucleotide.

-

Fraction Collection: Collect the fractions corresponding to the major peak of the doubly labeled product.

-

Analysis: Analyze the collected fractions by UV-Vis spectrophotometry to confirm the presence of both the fluorophore and BHQ-1.

-

Lyophilization: Lyophilize the purified molecular beacon to obtain a dry powder.

Protocol 4: Characterization of the Molecular Beacon

1. Signal-to-Background Ratio Determination:

-

Resuspend the purified molecular beacon in a suitable buffer (e.g., 1x PBS with 1 mM MgCl2) to a concentration of 100-200 nM.

-

Measure the fluorescence of the molecular beacon solution (F_background).

-

Add a 5- to 10-fold molar excess of the complementary target oligonucleotide.

-

Allow the hybridization to reach equilibrium (typically 15-30 minutes at room temperature).

-

Measure the fluorescence of the solution (F_signal).

-

Calculate the signal-to-background ratio as: S/B = F_signal / F_background. A high S/B ratio (typically >50) indicates a well-designed and purified molecular beacon.

2. Melting Temperature (Tm) Analysis:

-

Prepare two samples: one with the molecular beacon alone and another with the molecular beacon and a 2-fold molar excess of the target oligonucleotide in the same buffer as above.

-

Use a real-time PCR instrument or a fluorometer with temperature control to measure the fluorescence of each sample as the temperature is increased from 25°C to 95°C in 1°C increments.

-

Plot the negative first derivative of the fluorescence with respect to temperature (-dF/dT) versus temperature.

-

The peak of the curve for the molecular beacon alone corresponds to the Tm of the stem-loop structure.

-

The peak of the curve for the molecular beacon with the target corresponds to the Tm of the probe-target hybrid. The Tm of the probe-target hybrid should be significantly higher than the Tm of the stem for efficient operation at the annealing temperature of the assay.

Mandatory Visualizations

Caption: Mechanism of a molecular beacon with BHQ-1.

Caption: Workflow for molecular beacon synthesis.

Caption: Real-Time PCR workflow using molecular beacons.

Caption: SNP detection workflow with molecular beacons.